Bromoxynil

描述

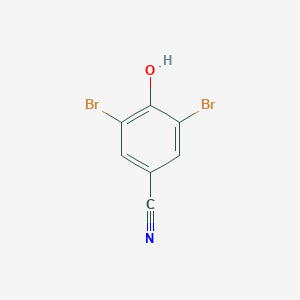

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMXNNIRAGDFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022162 | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |

| Record name | Bromoxynil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |

CAS No. |

1689-84-5 | |

| Record name | BROMOXYNIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoxynil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoxynil [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoxynil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOXYNIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EK95K0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |

| Record name | BROMOXYNIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Action

Inhibition of Photosystem II Electron Transfer in Plant Chloroplasts

Bromoxynil is a potent inhibitor of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis. hb-p.comumn.edu By disrupting the electron flow within PSII, this compound effectively halts the plant's ability to convert light energy into chemical energy. hb-p.com This interference with the electron transport chain leads to the generation of reactive oxygen species, which cause cellular membrane damage and ultimately lead to the death of the susceptible plant. chemicalwarehouse.com

The inhibitory effect of this compound stems from its ability to bind to a specific site within the PSII complex. umn.edu It targets the D1 protein, a core subunit of the PSII reaction center. hb-p.comresearchgate.net this compound competes with plastoquinone, the native electron acceptor, for its binding site (the QB site) on the D1 protein. nih.govresearchgate.net While many PSII-inhibiting herbicides bind to this general region, the specific binding niche for this compound has been identified as involving the amino acid histidine 215 of the D1 protein. researchgate.netresearchgate.net Molecular docking simulations suggest that analogues of this compound may form a stronger hydrogen bond within this pocket of the D1 protein than this compound itself, potentially enhancing their herbicidal activity. nih.gov

Table 1: this compound Interaction with Photosystem II

| Component | Interaction Site | Consequence |

|---|---|---|

| Photosystem II (PSII) | D1 protein (QB binding site) | Inhibition of electron transfer |

| Plastoquinone | Competes for binding site | Disruption of photosynthesis |

By blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), this compound effectively halts the process of photoreduction, the light-driven reduction of NADP+ to NADPH. lsuagcenter.comnih.gov This blockage of the electron transport chain also disrupts the generation of the proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Consequently, photophosphorylation, the process of producing ATP from ADP and inorganic phosphate, is inhibited. biochemden.com The disruption of these fundamental processes deprives the plant of the energy and reducing power required for carbon fixation and other metabolic activities, leading to rapid depletion of energy reserves and cell death. hb-p.com

Uncoupling of Oxidative Phosphorylation in Cellular Respiration

In addition to its primary role as a photosynthesis inhibitor, this compound also acts as an uncoupler of oxidative phosphorylation in mitochondria. nih.gov Uncouplers are substances that disrupt the tight coupling between the electron transport chain and ATP synthesis. biochemden.comnih.gov They achieve this by dissipating the proton motive force across the inner mitochondrial membrane, which is essential for driving the ATP synthase enzyme. biochemden.comresearchgate.net

A proposed mechanism for this compound-induced cell death involves the acidification of the cytosol. nih.gov According to this hypothesis, the protonated form of this compound can enter the plant cell and release a proton (H+), thereby lowering the cytosolic pH. nih.gov This acidification can inhibit vital cellular processes, including the action of electrogenic proton pumps at the plasma membrane, which are crucial for maintaining cellular pH homeostasis and energizing secondary transport. nih.govfrontiersin.org The inhibition of these pumps would further exacerbate the disruption of the cell's internal environment. nih.gov

Differential Physiological Responses and Selectivity in Susceptible versus Tolerant Plant Species

This compound is known for its selective control of broadleaf weeds, while generally sparing grass crops like wheat. chemicalwarehouse.comhb-p.com This selectivity is not based on a single factor but is the result of a complex interplay of physiological and morphological differences between susceptible and tolerant species. cambridge.org

Research comparing the susceptible coast fiddleneck to the tolerant winter wheat revealed that several factors contribute to this differential response. cambridge.org Coast fiddleneck plants retained more of the herbicide spray solution and showed more rapid penetration of this compound into their leaves compared to wheat. cambridge.org However, these factors alone did not fully account for the observed selectivity, suggesting that metabolic detoxification mechanisms also play a significant role. Even after accounting for differences in spray retention and penetration, coast fiddleneck was estimated to be 30 times more susceptible to this compound than wheat. cambridge.org The differential susceptibility of various plant species to herbicides can often be attributed to differences in the accumulation of toxic intermediates. nih.govnih.gov

Table 2: Factors Influencing this compound Selectivity (Wheat vs. Coast Fiddleneck)

| Factor | Wheat (Tolerant) | Coast Fiddleneck (Susceptible) | Reference |

|---|---|---|---|

| Spray Retention | Lower | Higher | cambridge.org |

| Penetration Rate | Slower | More Rapid | cambridge.org |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| ADP |

| ATP |

| This compound |

| Malate |

| NADPH |

| NADP+ |

| Plastoquinone |

Metabolism and Biodegradation Pathways

Plant Metabolism of Bromoxynil and its Ester Derivatives (e.g., Octanoate (B1194180), Heptanoate)

This compound is often applied in the form of its octanoate and heptanoate (B1214049) esters, which are chemically and physically similar. canada.ca These ester forms are readily absorbed by plants and undergo metabolic processes that lead to the active herbicidal form and subsequent detoxification.

Once inside the plant, this compound esters such as this compound octanoate and this compound heptanoate are rapidly metabolized. nih.govepa.gov The primary metabolic step is the hydrolysis of the ester linkage, which converts the ester derivatives into the biologically active form, this compound phenol (B47542) (3,5-dibromo-4-hydroxybenzonitrile). nih.govepa.govnih.gov This conversion is a critical activation step, as it is the phenolic form that acts as a potent inhibitor of photosynthesis in susceptible plant species. canada.cawikipedia.org Studies have shown that this hydrolysis occurs swiftly, with this compound phenol being the only chemical species identified in plant tissues following application of the octanoate ester. nih.gov The rapid conversion of the ester forms to the phenol is a consistent finding across various studies and environmental conditions. epa.govregulations.gov In aqueous environments, the hydrolysis of this compound octanoate to the phenol is also observed, with the rate being pH-dependent, increasing under alkaline conditions. canada.caccme.ca

Following the initial hydrolysis to this compound phenol, plants employ further detoxification mechanisms to mitigate the herbicidal effects. A key pathway is the conjugation of the toxic xenobiotic with endogenous molecules. Plant glutathione (B108866) S-transferases (GSTs), a multifunctional enzyme family, play a crucial role in this process. nih.gov These enzymes catalyze the conjugation of this compound with reduced glutathione (GSH), a tripeptide. nih.gov This conjugation reaction increases the water solubility of the herbicide and renders it less toxic. The resulting glutathione conjugate can then be sequestered into vacuoles or transported out of the cell, effectively removing the herbicide from its site of action in the chloroplasts. nih.gov This detoxification through GSH conjugation is a significant factor in the tolerance of certain plant species, like wheat, to this compound. nih.gov

Microbial Degradation in Environmental Systems

In soil and water, the persistence of this compound is largely dictated by microbial activity. A diverse range of bacteria has been identified that can break down and utilize this compound as a source of carbon and nitrogen, a process known as mineralization. oup.comresearchgate.net

Numerous bacterial species capable of degrading this compound have been isolated from soil and subsurface environments. These microorganisms play a vital role in the natural attenuation of the herbicide. researchgate.net Among the identified species are:

Klebsiella pneumoniae subsp. ozaenae : This bacterium was isolated from soil and can completely metabolize this compound, using the liberated ammonia (B1221849) as its sole nitrogen source. nih.gov

Flavobacterium sp. (Strain ATCC 39723) : This species, known for degrading pentachlorophenol (B1679276) (PCP), is also capable of degrading this compound. nih.gov

Desulfitobacterium chlororespirans : This anaerobic bacterium can dehalogenate this compound, using it as an electron acceptor for growth. nih.gov

Other genera including Arthrobacter , Pseudomonas , Rhizobium , Rhodococcus , Variovorax , Aminobacter , Streptomyces , and Sphingobium have also been reported to be involved in the degradation of benzonitrile (B105546) herbicides like this compound. researchgate.net

The presence and activity of these microbial communities are crucial for the breakdown of this compound in agricultural soils. oup.com

Table 1: Bacterial Species Involved in this compound Degradation

| Bacterial Species | Degradation Capability | Environment |

| Klebsiella pneumoniae subsp. ozaenae | Utilizes this compound as a nitrogen source. nih.gov | Soil nih.gov |

| Flavobacterium sp. (ATCC 39723) | Degrades this compound, co-induced with PCP metabolism. nih.gov | Not specified |

| Desulfitobacterium chlororespirans | Anaerobic reductive dehalogenation. nih.gov | Not specified |

| Arthrobacter, Pseudomonas, etc. | General degradation of benzonitrile herbicides. researchgate.net | Soil and subsurface researchgate.net |

The microbial breakdown of this compound is facilitated by specific enzymes that catalyze distinct steps in the degradation pathway.

Nitrilase Activity : In Klebsiella pneumoniae subsp. ozaenae, a highly specific nitrilase enzyme is responsible for the initial step of degradation. nih.gov This enzyme hydrolyzes the nitrile group (-C≡N) of this compound directly to a carboxylic acid group (-COOH), producing 3,5-dibromo-4-hydroxybenzoic acid and releasing ammonia, which the bacterium can then assimilate. nih.gov The enzyme does not produce the amide intermediate (3,5-dibromo-4-hydroxybenzamide). nih.gov

Pentachlorophenol (PCP) Hydroxylase : The Flavobacterium sp. strain ATCC 39723 utilizes a different enzymatic pathway. It employs a monooxygenase, specifically pentachlorophenol hydroxylase, which is also involved in the degradation of PCP. nih.govdtic.mil This enzyme hydroxylates the this compound molecule, leading to the displacement of the cyano group and the formation of a hydroquinone. nih.gov This initial step is fundamentally different from the nitrilase pathway.

The enzymatic degradation of this compound by different microbial pathways results in a variety of intermediate and final products.

3,5-dibromo-4-hydroxybenzoic acid (DBHA) : This is the primary metabolite produced by the nitrilase pathway in bacteria like Klebsiella pneumoniae. nih.govresearchgate.net It is also found as a major metabolite in some plants, such as cotton. regulations.gov

2,6-dibromohydroquinone : This product is formed by the action of pentachlorophenol hydroxylase in Flavobacterium sp.. nih.gov Its formation is a key step in the pathway that also leads to cyanide production. nih.gov

Cyanide Production : A notable feature of the degradation pathway in Flavobacterium sp. is the production of cyanide (HCN). nih.gov The pentachlorophenol hydroxylase-mediated reaction releases the nitrile group as cyanide, which can be inhibitory to the bacterium itself. nih.gov This represents the first report of cyanide production during the metabolism of a benzonitrile compound. nih.gov

Anaerobic Degradation Products : Under anaerobic conditions, Desulfitobacterium chlororespirans degrades this compound through reductive debromination. nih.gov This process involves the sequential removal of bromine atoms, leading to the transient accumulation of metabolites such as bromocyanophenol and subsequently 4-cyanophenol . nih.govresearchgate.net Further transformation can lead to phenol , which can ultimately be mineralized to carbon dioxide. researchgate.net

Table 2: Key Degradation Metabolites of this compound

| Metabolite | Precursor Pathway | Producing Organism/System | Reference |

| 3,5-dibromo-4-hydroxybenzoic acid | Nitrilase activity | Klebsiella pneumoniae, Cotton plants | regulations.govnih.gov |

| 2,6-dibromohydroquinone | Pentachlorophenol Hydroxylase | Flavobacterium sp. | nih.gov |

| Cyanide | Pentachlorophenol Hydroxylase | Flavobacterium sp. | nih.gov |

| 4-cyanophenol | Anaerobic Reductive Dehalogenation | Desulfitobacterium chlororespirans | nih.govresearchgate.net |

Interspecies Metabolic Interactions within Microbial Consortia Driving Degradation

The biodegradation of this compound, particularly in its ester form like this compound octanoate, is significantly enhanced by the synergistic activities of microbial consortia. nih.govacs.org Research has identified specific bacterial consortia that can mineralize this compound octanoate with greater efficiency than any single strain can accomplish alone. nih.govacs.org

A notable example involves a consortium of two bacterial strains, Acinetobacter sp. AG3 and Bacillus sp. R45. nih.govacs.org While each strain has some capacity to degrade the herbicide, their combined action results in a more rapid and complete breakdown. acs.org Genome-scale metabolic models have shown that this enhanced degradation is driven by intricate metabolic interactions, including the syntrophic exchange of small metabolites between the two species. nih.govacs.org These microorganism-microorganism interactions are crucial for enhancing the efficiency of bioremediation processes. researchgate.net Such synergistic relationships can lead to more stable microbial communities and can strengthen their functional capabilities under fluctuating environmental conditions. researchgate.net Modeling and multi-omics analysis of similar synergistic consortia have revealed that the exchange of cofactors, for instance, can be a key driver of these enhanced functions. nih.gov

| Key Strains in Consortium | Interaction Type | Outcome |

| Acinetobacter sp. AG3 | Synergistic | Enhanced mineralization of this compound octanoate |

| Bacillus sp. R45 | Syntrophic Exchange | Higher degradation efficiency than individual strains |

Abiotic Degradation Mechanisms

Aqueous Photolytic Degradation Pathways

This compound is susceptible to degradation in water through photolysis, the process of being broken down by light. nih.gov The direct photolysis of this compound in an aqueous solution leads to the formation of bromide ions as a reaction product. researchgate.netrsc.org The efficiency of this process is measured by the photolysis quantum yield, which for aqueous this compound at 307 nm has been determined to be 0.064. researchgate.netrsc.org

However, the environmental conditions significantly affect the rate and pathway of photolytic degradation. When this compound is adsorbed onto suspended particles like silica (B1680970), its photolysis quantum yield is drastically reduced to 0.0021, and the formation of bromide ions is not detected. researchgate.netrsc.org This immobilization on particles not only alters the photolysis mechanism but also reduces the rate of collisional encounters with other reactive species in the water, such as those generated from dissolved organic matter. rsc.org The photolysis half-life for this compound octanoate in water is reported to be between 2 and 4.6 days. canada.ca

| Parameter | Value | Condition |

| Direct Photolysis Quantum Yield | 0.064 ± 0.001 | Aqueous solution (at 307 nm) |

| Photolysis Quantum Yield | 0.0021 ± 0.0004 | Adsorbed on silica nanoparticles |

| Photolysis Half-Life (DT50) | 4-5 hours | This compound octanoate, aqueous |

| Primary Degradation Product | Bromide ions | Aqueous solution |

Chemical Hydrolysis of this compound Esters

This compound is often formulated as esters, such as this compound octanoate and this compound heptanoate. epa.gov These ester forms undergo rapid chemical hydrolysis in the environment, converting them to the active phenol form, this compound. nih.govepa.gov This conversion is a key step in its environmental dissipation. epa.gov

| Compound | pH | Hydrolysis Half-Life (DT50) |

| This compound octanoate | 7 | 11 days |

| This compound octanoate | 9 | 1.7 days |

Herbicide Resistance Evolution and Management

Mechanisms of Bromoxynil Resistance in Weed Biotypes

Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov These mechanisms can exist independently or concurrently within a single plant or population. nih.gov

This compound functions by inhibiting photosynthesis at Photosystem II (PSII). nih.govhb-p.com It binds to the D1 protein, a key component of the PSII reaction center, thereby blocking the electron transport chain. hb-p.compressbooks.pub Target-site resistance occurs when a genetic mutation alters the D1 protein, reducing the binding affinity of the herbicide. unl.edu

The D1 protein is encoded by the chloroplast gene psbA. researchgate.netunl.edu A frequently documented mutation in this gene results in a substitution of the amino acid serine with glycine (B1666218) at position 264 (Ser264Gly). researchgate.netunl.edunih.gov This specific mutation is well-known for conferring high-level resistance to triazine herbicides, such as atrazine (B1667683), which also target the D1 protein. unl.edunih.gov However, the effect of this mutation on this compound efficacy is unique. Instead of conferring resistance, the Ser264Gly mutation can lead to super-sensitivity to this compound in some weed species, a phenomenon discussed in section 4.2. uwa.edu.au

While the Ser264Gly mutation is the most common alteration in the D1 protein, other substitutions have been identified that confer resistance to various PSII inhibitors. unl.eduunl.edu The binding sites for different classes of PSII herbicides on the D1 protein, while overlapping, are not identical. pressbooks.pubresearchgate.net For instance, atrazine is thought to bind near the Serine 264 residue (Site A), whereas other herbicides like Diuron bind closer to other amino acids such as Histidine 215 (Site B). pressbooks.pub This differentiation in binding domains explains why a single mutation may not confer broad cross-resistance to all PSII-inhibiting herbicides. nih.govunl.edu

Table 1: Documented Amino Acid Substitutions in the D1 Protein and Their Effects

| Mutation (Amino Acid Substitution) | Position in D1 Protein | Associated Herbicide Resistance/Sensitivity | Reference |

|---|---|---|---|

| Serine to Glycine | 264 | Confers resistance to triazines (e.g., Atrazine); can cause super-sensitivity to this compound. | researchgate.netunl.eduuwa.edu.au |

| Serine to Threonine | 264 | Provides resistance to phenylurea (e.g., Linuron) and triazine herbicides. | unl.edu |

| Valine to Isoleucine | 219 | Responsible for resistance to phenylurea (e.g., Diuron) and asymmetrical triazines (e.g., Metribuzin). | unl.edu |

| Phenylalanine to Valine | 274 | Confers modest resistance to Atrazine, Metribuzin, and Diuron, but not this compound. | researchgate.netuwa.edu.au |

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site, without any modification of the target protein itself. nih.govgrowiwm.org These mechanisms are generally more complex and can confer resistance to herbicides with different modes of action. nih.gov For this compound, the most significant NTSR mechanism is enhanced metabolism.

Resistant plants can evolve the ability to rapidly metabolize and detoxify this compound before it can cause significant damage. cambridge.orguppersouthplatte.org This is the primary mechanism of natural tolerance in monocot crops like wheat and barley and the basis for genetically engineered resistance in dicot crops. cdnsciencepub.com The detoxification process involves converting this compound into its non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid. cambridge.orgresearchgate.net This conversion is catalyzed by specific enzymes.

Several enzyme families are implicated in NTSR through enhanced metabolism, including cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). uppersouthplatte.orgnih.gov These enzyme systems can detoxify a wide range of xenobiotics, including herbicides from various chemical classes. uppersouthplatte.orghracglobal.com In some weeds, resistance to certain herbicides has been linked to increased activity of these enzyme systems. nih.govmdpi.com For example, research on wheat plants has shown that the expression of glutathione synthase and glutathione peroxidase genes, as well as genes from the GST family, can be significantly upregulated in response to this compound stress, indicating their role in the detoxification pathway. nih.gov

Non-Target Site Resistance (NTSR) Mechanisms

Cross-Resistance Patterns and Super-Sensitivity Phenomena with Other Herbicide Groups

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides, often those with the same mode of action. hracglobal.com Conversely, negative cross-resistance, or super-sensitivity, is a rarer phenomenon where resistance to one herbicide makes the plant more susceptible to another.

A remarkable example of super-sensitivity is observed in wild radish (Raphanus raphanistrum) biotypes that are resistant to atrazine due to the Ser264Gly mutation in the D1 protein. uwa.edu.au These atrazine-resistant plants are approximately three times more sensitive to this compound than their susceptible counterparts. uwa.edu.au Molecular modeling suggests that the substitution of glycine for serine at position 264 allows this compound to form an additional hydrogen bond with the D1 protein, strengthening its binding and inhibitory effect. uwa.edu.au

NTSR based on enhanced metabolism often results in broader and less predictable cross-resistance patterns. growiwm.orghracglobal.com Since enzymes like P450s can metabolize various chemical structures, a weed that evolves this mechanism may become resistant to multiple herbicide groups, even those to which it has never been exposed. nih.gov

Table 2: Cross-Resistance and Super-Sensitivity Associated with this compound

| Resistance Mechanism | Weed Species | Primary Resistance | Effect on this compound | Reference |

|---|---|---|---|---|

| Target-Site (Ser264Gly mutation) | Wild Radish (Raphanus raphanistrum) | Atrazine | Super-sensitivity (Negative cross-resistance) | uwa.edu.au |

| Non-Target-Site (Enhanced Metabolism) | Various | Varies (e.g., ACCase or ALS inhibitors) | Potential for cross-resistance | nih.govhracglobal.com |

Molecular Basis of Resistance and Gene Discovery for Herbicide Tolerance

The most prominent example of gene discovery for herbicide tolerance related to this compound is the identification and application of the bxn gene. researchgate.net Originally isolated from the soil bacterium Klebsiella pneumoniae subsp. ozaenae, the bxn gene encodes a specific nitrilase enzyme. nih.govutm.my This enzyme efficiently catalyzes the hydrolysis of this compound to the non-herbicidal compound 3,5-dibromo-4-hydroxybenzoic acid. nih.govresearchgate.netresearchgate.net

This discovery paved the way for the development of this compound-resistant transgenic crops. By inserting the bxn gene into the genome of susceptible dicot crops, scientists have successfully engineered resistance in species such as cotton, canola (Brassica napus), and potato (Solanum tuberosum). cambridge.orgcdnsciencepub.comcanada.ca These transgenic plants express the bacterial nitrilase, allowing them to rapidly detoxify this compound and survive applications that would otherwise be lethal. nih.govcambridge.org For example, transgenic potato clones expressing the bxn gene were found to be at least 70-fold more resistant to this compound than non-transgenic controls. cambridge.org This approach represents a successful strategy of conferring herbicide resistance by introducing a novel detoxification gene into plants. nih.gov

On the other side of the spectrum, research into the molecular basis of resistance in weeds focuses on identifying the specific genes that confer NTSR. uwa.edu.au This involves techniques like RNA-sequencing to find upregulated genes—such as those encoding P450s, GSTs, or ABC transporters—in resistant populations compared to susceptible ones. mdpi.com Pinpointing these genes is crucial for understanding the evolution of metabolic resistance and for developing molecular markers to quickly detect resistant biotypes in the field. uwa.edu.au

Genetic Engineering for this compound Resistance in Crop Species

The creation of herbicide-resistant crops via genetic engineering represents a significant milestone in agricultural biotechnology. A prime example of this innovation was the development of crops resistant to this compound, a potent inhibitor of photosynthesis in plants. nih.gov This resistance was achieved by introducing a specific gene that produces an enzyme capable of neutralizing the herbicide within the plant itself. nih.govcaws.org.nz This detoxification strategy, using a gene from a different organism, established a novel and effective method for conferring herbicide resistance. nih.govembrapa.br

The principal technique for engineering this compound resistance is the transfer of a bacterial gene, designated bxn, into the crop's genome. nih.govcaws.org.nz This gene is responsible for producing a nitrilase enzyme that specifically targets and detoxifies this compound. nih.govisaaa.org The gene is typically inserted into plant cells using Agrobacterium tumefaciens-mediated transformation. researchgate.netcanada.ca Once integrated into the plant's DNA, the bxn gene is expressed, leading to the production of the detoxifying enzyme. This renders the crop resistant to this compound applications, enabling farmers to control broad-leaved weeds in otherwise susceptible crops like cotton and canola without causing crop injury. caws.org.nzembrapa.brcanada.ca

Utilization of the bxn Gene from Microbial Sources

The foundational breakthrough in developing this compound-resistant crops was the discovery and isolation of the bxn gene from a microbial source. nih.govcaws.org.nz Scientists identified a strain of the soil bacterium Klebsiella pneumoniae subsp. ozaenae that could not only tolerate this compound-contaminated environments but could also use the herbicide as its exclusive source of nitrogen. researchgate.netresearchgate.netfoodstandards.gov.au This bacterium's unique capability was traced to a specific nitrilase enzyme it produced. caws.org.nzfoodstandards.gov.au

The gene encoding this this compound-specific nitrilase, named bxn, was successfully isolated from a plasmid within the Klebsiella bacterium. nih.govresearchgate.net The enzyme produced from this gene catalyzes the hydrolysis of this compound (3,5-dibromo-4-hydroxybenzonitrile) into its primary, non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid. nih.govresearchgate.netutm.my This conversion effectively neutralizes the herbicidal activity. caws.org.nzutm.my

Following its isolation, the bxn gene was introduced into several crop species to create transgenic, herbicide-resistant varieties. nih.govcaws.org.nz To ensure proper function in plants, the bacterial gene was typically linked to a plant-derived promoter, such as a light-regulated promoter, to direct the production of the enzyme primarily in the leaves where photosynthesis occurs. nih.govdntb.gov.ua

Detailed Research Findings

The effectiveness of the bxn gene in conferring resistance has been validated through extensive research in various crops.

| Crop | Research Finding | Resistance Level |

| Tobacco | Served as an early model plant for testing the bxn gene. Transgenic plants demonstrated high levels of resistance to commercial this compound formulations, validating the bacterial detoxification gene strategy. nih.govresearchgate.net | High |

| Cotton | Commercially released as BXN™ cotton, these transgenic plants could withstand this compound applications at rates significantly higher than lethal doses without adverse effects on growth or yield. caws.org.nzcanada.cataylorfrancis.com | Up to 20-fold field rates researchgate.net |

| Potato | Transgenic 'Lemhi Russet' potato clones expressing the bxn gene were found to be substantially more resistant to this compound than their non-transgenic counterparts due to the rapid metabolism of the herbicide. researchgate.netcambridge.org | At least 70-fold more resistant researchgate.netcambridge.org |

| Canola | This compound-resistant canola lines were developed and commercialized, offering an additional weed management option for growers. embrapa.brresearchgate.net | Effective resistance under field conditions. |

Further scientific inquiry has explored the use of synthetic and codon-optimized versions of the bxn gene to improve the efficiency of plant transformation and gene expression. researchgate.netutm.my While some commercial this compound-resistant crops were later withdrawn from the market for economic reasons, the scientific principle and its successful application remain a landmark achievement in the field of agricultural genetic engineering. embrapa.br

Environmental Fate and Ecotoxicological Implications

Environmental Persistence and Mobility in Soil and Water Systems

Bromoxynil, primarily used in its ester forms like this compound octanoate (B1194180), is generally considered non-persistent in the environment. epa.gov Its dissipation is driven by several key processes, including abiotic hydrolysis, photolytic degradation, and microbially-mediated metabolism in both aerobic and anaerobic conditions. epa.gov These esters rapidly break down into the parent compound, this compound phenol (B47542), which then further degrades. epa.gov

The persistence of this compound, measured by its degradation half-life, is subject to a variety of environmental factors.

In soil, this compound generally exhibits low persistence. orst.edu The half-life is reported to be around 4.12 days to 10 days in certain soil conditions. orst.educanada.ca Soil composition plays a significant role; degradation is slower in clay, with a half-life of about two weeks, and persists slightly longer in peat field soils compared to sandy soils. orst.edu Microbial activity is a primary driver of degradation in soil. oup.com Research has shown that the concentration and frequency of application can influence microbial degradation rates. In one study, repeated low-dose applications (10 mg/kg) led to an accelerated degradation, with the half-life decreasing from 6.4 days after the first application to 4.9 days by the third. tees.ac.uknih.gov Conversely, high-dose applications (50 mg/kg) resulted in an inhibitory effect on the microbial community, increasing the degradation half-life from 7 days to 28 days over three applications. tees.ac.ukresearchgate.net

In aquatic environments, degradation is influenced by a combination of hydrolysis, photolysis, and microbial action. epa.govccme.ca The hydrolysis half-life for this compound octanoate can range from 1.7 to 34.1 days, with degradation being more rapid in alkaline (higher pH) waters. canada.caccme.cacanada.ca Photolysis, or degradation by sunlight, is also a key factor. The photolysis half-life for this compound octanoate in water is between 2 and 4.6 days. canada.cacanada.ca The parent compound, this compound phenol, degrades even more rapidly under sunlight, with a half-life of less than 30 minutes at specific light wavelengths. ccme.ca Under aerobic aquatic conditions, this compound degrades quickly, with a reported half-life of less than 12 hours. epa.gov In anaerobic sediment, the half-life for this compound octanoate has been noted as 3.7 days. nih.gov In natural settings like prairie wetland ponds, the half-life of this compound phenol is reported to be between 9 and 17 days. ccme.cacanada.ca

Table 1: Degradation Half-life of this compound and its Esters in Various Environments

| Environment | Compound Form | Condition | Half-life (t₁/₂) | Source(s) |

|---|---|---|---|---|

| Soil | This compound | General | 4.12 - 10 days | orst.educanada.ca |

| Soil (Clay) | This compound | 25°C | ~14 days | orst.edu |

| Aquatic (Aerobic) | This compound octanoate | Metabolism | <12 hours | epa.gov |

| Aquatic (Anaerobic) | This compound octanoate | Sandy loam sediment | 3.7 days | nih.gov |

| Water | This compound octanoate | Hydrolysis (pH 9) | 1.7 days | ccme.ca |

| Water | This compound octanoate | Hydrolysis (pH 5) | 34.1 days | ccme.ca |

| Water | This compound octanoate | Photolysis | 2 - 4.6 days | canada.cacanada.ca |

| Water | This compound phenol | Photolysis (at 313 nm) | <30 minutes | ccme.ca |

| Prairie Wetland Pond | This compound phenol | Field condition | 9 - 17 days | ccme.cacanada.ca |

The movement of this compound within soil and water is governed by its adsorption (binding to soil particles) and desorption (releasing from soil particles) characteristics. This compound octanoate is described as mobile in sandy, sandy loam, and loam soils. canada.ca However, its potential to move is also influenced by its tendency to bind to soil organic matter. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of this tendency. A reported Kd of 7 mL/g and a Koc of 1,003 in soils with 1.2% organic matter suggest that this compound octanoate would be immobile in soil. nih.gov An aged soil leaching study supported this, finding that this compound octanoate residues were not mobile in four different soil types. nih.gov The parent compound, this compound phenol, is generally considered to have a low potential to leach through soils. ccme.ca

Impact on Non-Target Organisms and Ecosystem Components

The ecological impact of this compound extends to organisms not targeted by its herbicidal action.

This compound displays varying levels of toxicity to aquatic life.

Algae: As a herbicide, this compound's mode of action is the inhibition of photosynthesis. wa.govnih.gov This can impact aquatic primary producers like algae, potentially altering the composition and function of algal communities. mdpi.com However, the risk to nonvascular aquatic plants is expected to be minimal. epa.gov

Table 2: Acute Ecotoxicity of this compound to Select Aquatic Organisms

| Organism | Species | Compound Form | Endpoint (Duration) | Value (mg/L) | Source(s) |

|---|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | This compound octanoate | LC50 (96-hr) | 0.05 - 0.1 | wa.gov |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | This compound phenol | LC50 (96-hr) | 2.0 | ccme.ca |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | This compound octanoate | LC50 (96-hr) | 0.053 | wa.gov |

| Invertebrate | Water Flea (Daphnia magna) | This compound octanoate | EC50 (48-hr) | 0.096 | wa.gov |

| Invertebrate | Water Flea (Daphnia magna) | This compound phenol | EC50 (48-hr) | 19.0 | ccme.ca |

| Invertebrate | Water Flea (Daphnia pulex) | This compound octanoate | EC50 (48-hr) | 0.011 | wa.gov |

On land, this compound's impact on non-target species has also been evaluated.

Earthworms: this compound is considered moderately toxic to earthworms. herts.ac.uk While specific LC50 data for this compound is not detailed in the provided context, one analysis noted that 91% of active substances used in conventional agriculture were moderately to acutely toxic to earthworms. mdpi.com Another study highlighted that shifts in herbicide use could increase the toxic load to earthworms. researchgate.net

Table 3: Acute Ecotoxicity of this compound to Select Terrestrial Organisms

| Organism | Species | Compound Form | Endpoint | Value (mg/kg) | Source(s) |

|---|---|---|---|---|---|

| Bird | Mallard Duck | This compound octanoate | Acute Oral LD50 | 2050 | wa.gov |

| Bird | Bobwhite Quail | This compound octanoate | Acute Oral LD50 | 148 | wa.gov |

| Bird | Bobwhite Quail | This compound phenol | Acute Oral LD50 | 193 | wa.gov |

Effects on Soil Microbial Communities and Enzyme Activity

This compound, a nitrile herbicide, can exert significant and varied effects on the complex ecosystems within the soil, particularly impacting microbial populations and their enzymatic activities. The nature and magnitude of these effects are influenced by factors such as the concentration of the herbicide, soil type, and the availability of organic carbon. researchgate.netresearchgate.netresearchgate.net

Research indicates that the application of this compound can lead to deterministic selection within bacterial communities, favoring microorganisms that are better adapted to tolerate or degrade the compound. nih.gov This selective pressure can alter the structure and diversity of the microbial community. nih.govnih.gov For instance, studies have shown a negative impact on the presence of α-proteobacteria and γ-proteobacteria following this compound application. nih.gov The degradation of this compound itself is closely linked to microbial activity, which can be significantly inhibited in the absence of a readily available carbon source, suggesting that co-oxidative degradation is a key process. nih.gov

At higher concentrations (e.g., 50 mg/kg), this compound can inhibit its own degradation, leading to increased persistence in the soil. nih.gov Conversely, at lower concentrations (e.g., 10 mg/kg), repeated applications can lead to accelerated degradation as the microbial community adapts. nih.gov

Long-term application of this compound in agricultural settings has been observed to reduce populations of key microbial groups. One study in wheat fields found that a decade of this compound use led to a 19.7% reduction in actinomycetes and a 14.3% decrease in fungi populations. researchgate.net The persistence and detrimental effects of the herbicide were found to be more pronounced in soils with high clay and organic matter content. researchgate.net

The enzymatic activity within the soil, a crucial indicator of soil health and nutrient cycling, is also sensitive to this compound. Dehydrogenase activity, which reflects the total oxidative activity of soil microorganisms, has been shown to be significantly depressed at high this compound concentrations. researchgate.net Similarly, long-term use has been linked to a 17.5% reduction in urease activity and a 28.2% reduction in dehydrogenase activity. researchgate.net These enzymatic inhibitions can disrupt critical soil processes like mineralization and the cycling of nitrogen and phosphorus. researchgate.netisws.org.in

Table 1: Summary of this compound's Effects on Soil Microbes and Enzymes

Effects on Non-Target Plants via Airborne Drift

Airborne drift of this compound, particularly its ester formulations like this compound-octanoate, can have significant physiological effects on non-target plants located near treated fields. nih.govnih.gov The primary mechanism of action for this compound is the inhibition of photosynthesis, and even sublethal concentrations can impair this vital process in susceptible plants. nih.govnih.gov

Studies using sunflowers (Helianthus annuus L.) as test subjects have provided detailed insights into these effects. Exposure to airborne this compound-octanoate for 24 hours in a wind tunnel demonstrated a clear dose-response relationship. nih.gov Concentrations exceeding 0.265 µg/m³ were found to impair the photosynthetic activity (measured as quantum yield) of leaves directly exposed to the herbicide. nih.govnih.gov Furthermore, concentrations greater than 0.780 µg/m³ affected the photosynthesis of leaves that developed after the exposure event, indicating a potential for systemic or persistent effects on plant development. nih.gov

Based on these findings, there is a reasonable probability that non-target plants in close proximity to agricultural areas where this compound is applied are at risk of being temporarily affected by airborne drift. nih.govnih.gov

Table 2: Effects of Airborne this compound-Octanoate on Sunflowers

Bioaccumulation and Retention Studies in Biological Systems

Bioaccumulation, the process where a substance builds up in an organism, is a key consideration in the environmental risk assessment of any pesticide. For this compound and its esters (like this compound octanoate), studies indicate a low potential for bioaccumulation in biological systems. wa.govccme.ca This is primarily attributed to its rapid degradation and metabolism in both the environment and within organisms. ccme.caepa.gov

In aquatic environments, this compound esters are known to hydrolyze quickly to the parent compound, this compound phenol. ccme.caepa.gov While an ester like this compound octanoate has a relatively high octanol-water partition coefficient (log Kow = 5.46), which might suggest a tendency to accumulate in fatty tissues, its rapid degradation rate appears to prevent significant uptake by aquatic organisms. ccme.ca It is believed that the compound likely degrades faster than it can be absorbed by biota. ccme.ca Consequently, this compound is not expected to persist in surface waters or to bioaccumulate in fish. wa.gov

In mammals, studies on rats have shown that this compound octanoate is rapidly and nearly completely converted to this compound phenol through ester hydrolysis. The compound is then excreted, with 75-90% being cleared from the body in urine and feces within seven days. wa.gov This efficient metabolism and excretion pathway means that this compound octanoate does not build up in mammalian tissues. wa.gov

Table 3: Bioaccumulation and Retention Characteristics of this compound

Methodologies for Ecological Risk Assessment

The ecological risk assessment for this compound is a comprehensive process undertaken by regulatory agencies to evaluate potential harm to non-target organisms and the environment. epa.govblm.gov This process integrates data on the herbicide's environmental fate, its toxicity to a range of species, and potential exposure scenarios. wa.govregulations.gov

A key aspect of the assessment is the evaluation of exposure from off-target movement, such as spray drift. regulations.gov Risk assessment frameworks use screening models to estimate potential non-occupational exposures that may occur from such drift. regulations.gov These evaluations consider different application methods (e.g., aerial, ground boom) and their likelihood of causing off-target deposition. regulations.gov

The risk assessment for this compound is based on the active species, this compound phenol, because its ester forms (octanoate and heptanoate) rapidly convert to the phenol in the environment and in mammals. regulations.gov The assessment evaluates risks to a wide array of ecological receptors:

Aquatic Organisms: The risk to fish and aquatic invertebrates is assessed. The acute risk to freshwater fish is typically found to be low, with minimal chronic risk. epa.gov However, the acute risk to freshwater invertebrates may be higher. epa.govherts.ac.uk

Non-Target Plants: The potential for vegetative vigor of terrestrial and semi-aquatic plants to be affected by spray drift is a significant component of the assessment. epa.gov

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) conduct these peer-reviewed risk assessments to determine if a pesticide meets the statutory standards for registration. epa.goveuropa.eu The process involves identifying reliable endpoints from toxicological studies and listing any missing information required by the regulatory framework. europa.eu These assessments help establish guidelines and conditions under which this compound products can be used without posing unreasonable risks to the environment. epa.govepa.gov

Analytical Methodologies for Environmental Monitoring and Residue Analysis

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone of bromoxynil analysis, offering the high resolving power needed to separate the analyte from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed, each with specific advantages depending on the application and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of this compound in various matrices, including water, soil, and agricultural products. epa.govnih.govhpst.cznih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. epa.govnih.gov This setup allows for the effective separation of this compound from other components in the sample.

Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Visible detector. nih.gov The DAD has the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in the identification and confirmation of the analyte peak. For instance, a method for the simultaneous determination of this compound and MCPA in commercial formulations used a UV-Visible detector set at a wavelength (λmax) of 230 nm. nih.gov Another HPLC method for analyzing this compound in wastewater utilizes a multiple-wavelength UV detector for both primary measurement and confirmation. epa.gov The U.S. Environmental Protection Agency (EPA) Method 1661 specifies using reverse-phase C18 column HPLC with a multiple-wavelength UV detector to separate and measure this compound in wastewater. epa.gov

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with an acid like phosphoric or acetic acid to control the pH and improve peak shape. nih.govhpst.cznih.gov For example, one method successfully used a mobile phase of 90% methanol and 10% water for the isocratic elution of this compound. nih.gov An Agilent study demonstrated the detection of this compound in drinking water at parts-per-trillion levels using an LC/MS system with a mobile phase gradient of 0.10% acetic acid in water and acetonitrile. hpst.cz

Table 1: Examples of HPLC Methods for this compound Analysis

| Technique | Column | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Zorbax C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (90:10, v/v) | UV-Vis (230 nm) | Commercial Formulations | nih.gov |

| HPLC | Reverse-phase C18 | Not specified | Multiple-wavelength UV | Wastewater | epa.gov |

| LC/MS | Agilent ZORBAX Eclipse Plus C18, HD (2.1 x 100 mm, 1.8 µm) | A) 0.10% acetic acid in water B) Acetonitrile | Triple Quadrupole MS | Drinking Water | hpst.cz |

| HPLC | Spherisorb S5 Phenyl (250 x 5 mm, i.d.) | Aqueous potassium dihydrogen orthophosphate (50 mmol/L, pH 3.5) and acetonitrile (3:1, v/v) | UV (240 nm) | Biological Specimens | nih.gov |

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly its ester forms like this compound octanoate (B1194180). nih.govresearchgate.net Due to the presence of two bromine atoms in its structure, this compound is highly responsive to an Electron Capture Detector (ECD), which is specifically designed to detect electronegative compounds like halogenated molecules with high sensitivity. measurlabs.comscioninstruments.com This makes GC-ECD an extremely effective method for trace-level detection of this compound residues in environmental samples. nih.govresearchgate.netmeasurlabs.com

For more definitive identification and quantification, GC is often coupled with a Mass Spectrometer (GC/MS). nih.govresearchgate.netcanada.caepa.gov GC/MS provides structural information, which confirms the identity of the analyte, reducing the likelihood of false positives from interfering compounds. nih.govresearchgate.net One study reported a method for analyzing this compound octanoate in soil and corn using both GC-ECD and GC/MS, highlighting the utility of both detectors. nih.govresearchgate.net

In some cases, derivatization is necessary to convert the polar phenolic group of this compound into a less polar, more volatile form suitable for GC analysis. A common derivatization agent is diazomethane (B1218177), which methylates the hydroxyl group to form this compound methyl ether. epa.gov An analytical method for animal tissues involves hydrolysis of this compound esters, followed by methylation with diazomethane before GC-MSD (Mass Selective Detector) analysis. epa.gov

Table 2: Examples of GC Methods for this compound Analysis

| Technique | Detector(s) | Derivatization | Application | Reference |

|---|---|---|---|---|

| GC | ECD and MS | None (for octanoate ester) | Soil, Corn Leaves, Corn Seeds | nih.govresearchgate.net |

| GC | Mass Spectrometry (MS) | Not specified | Drinking Water | canada.ca |

| GC | Mass Selective Detector (MSD) | Methylation with diazomethane | Animal Tissues | epa.gov |

Extraction and Sample Preparation Protocols from Diverse Environmental and Biological Matrices (e.g., Soil, Water, Plant Tissues, Animal Tissues)

Effective sample preparation is a crucial prerequisite for accurate chromatographic analysis. The goal is to extract this compound from the sample matrix and remove interfering substances that could affect the analytical results. The choice of protocol depends heavily on the type of matrix being analyzed.

Water: For water samples, direct injection into an HPLC system is sometimes possible, especially if the contamination levels are high or if a highly sensitive detection method like LC/MS is used. epa.govhpst.cz In one method for wastewater, a 40-µL aliquot of the sample is injected directly into the HPLC. epa.gov For trace analysis, pre-concentration steps are often required. An enzyme-linked immunosorbent assay (ELISA) method for water samples involved direct analysis after dilution with an antiserum solution. nih.gov

Soil and Plant Tissues: Extraction from solid matrices like soil and plant tissues typically involves an initial solvent extraction. A common approach is to use a mixture of an organic solvent and an aqueous solution. One method for soil and corn samples utilized a one-step liquid-liquid extraction and partitioning with an ethyl acetate/cyclohexane mixture. nih.govresearchgate.netcapes.gov.br Another protocol for soil and plant samples optimized an extraction procedure using a mixture of citrate (B86180) buffer (pH=4) and methanol, followed by solid-phase extraction (SPE) for cleanup and pre-concentration. nih.gov SPE is a widely used cleanup technique that uses cartridges packed with a sorbent (e.g., C18, Oasis HLB) to retain the analyte of interest while allowing interferences to pass through, after which the analyte is eluted with a small volume of a strong solvent. epa.govnih.gov

Animal Tissues: Analysis of animal tissues often requires a more rigorous extraction and cleanup process. A method for various animal tissues (muscle, fat, liver, kidney) and products (milk, eggs) involves a hydrolysis step using potassium hydroxide (B78521) in methanol to convert any this compound octanoate to the this compound phenol (B47542). epa.gov This is followed by a cleanup procedure using a C-18 cartridge and an anionic exchange resin before extraction with an ether/hexane mixture. epa.gov For biological specimens like whole blood, plasma, or tissue homogenates, a simple protein precipitation with acidified methanol can be used to extract this compound before HPLC analysis. nih.gov

Table 3: Summary of Extraction Protocols for this compound

| Matrix | Extraction/Cleanup Protocol | Reference |

|---|---|---|

| Wastewater | Direct injection (40 µL) after mixing. | epa.gov |

| Soil, Corn | One-step liquid-liquid extraction and partitioning. | nih.govresearchgate.net |

| River Water | Supported Liquid Membrane (SLM) extraction. | researchgate.net |

| Animal Tissues | Hydrolysis with KOH in methanol, cleanup with C-18 and anion exchange cartridges, extraction with ether/hexane. | epa.gov |

| Biological Specimens (Blood, Plasma, Tissue) | Protein precipitation with acidified methanol, centrifugation. | nih.gov |

| Air | Collection on PTFE membrane filter, extraction with acetonitrile. | keikaventures.com |

Validation Parameters of Analytical Methods (e.g., Limit of Detection, Limit of Quantification, Linearity, Recovery, Precision, Robustness)

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. It involves evaluating several key performance characteristics to ensure the results are reliable, accurate, and reproducible. apvma.gov.au

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govapvma.gov.au For a RP-HPLC method, the LOD and LOQ for this compound were found to be 1.57 mg/L and 5.22 mg/L, respectively. nih.gov A GC-ECD method for this compound octanoate in soil and corn reported a much lower LOQ of 0.005 mg/kg, demonstrating the high sensitivity of this technique. nih.gov An HPLC method for biological fluids reported a detection limit of 10 mg/L for this compound. nih.gov

Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. apvma.gov.au It is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. A study for the simultaneous determination of this compound and MCPA demonstrated excellent linearity with an R² value of 0.992 for this compound over a concentration range of 150 to 350 mg/L. nih.gov

Recovery: Recovery studies measure the accuracy of a method by determining the percentage of a known amount of analyte (a "spike") that is recovered from a sample matrix. apvma.gov.au This helps to identify any loss of analyte during the sample preparation and analysis steps. For GC-ECD and GC/MS analysis of this compound octanoate in soil and corn, recoveries ranged from 82.3% to 110.7%. nih.gov An ELISA method for water samples showed a mean recovery of 102.3%. nih.gov A study on commercial formulations reported a mean recovery of 99.53% for this compound. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. apvma.gov.au It is usually expressed as the relative standard deviation (RSD). For an HPLC method, the precision was high, with an RSD of 0.06% for this compound. nih.govnih.gov Intra-assay and inter-assay coefficients of variation (a measure of precision) for an HPLC method in biological specimens were less than 5% and less than 8%, respectively. nih.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.govnih.gov For an HPLC method, robustness was confirmed by changing the flow rate and mobile phase ratios, with the resulting RSD values falling within acceptable limits (≤ 1.5%). nih.govnih.gov

Table 4: Validation Parameters for Analytical Methods of this compound

| Method | Parameter | Value | Matrix/Application | Reference |

|---|---|---|---|---|

| RP-HPLC-UV | LOD | 1.57 mg/L | Commercial Formulations | nih.gov |

| RP-HPLC-UV | LOQ | 5.22 mg/L | Commercial Formulations | nih.gov |

| RP-HPLC-UV | Linearity (R²) | 0.992 | Commercial Formulations | nih.gov |

| RP-HPLC-UV | Recovery | 99.53% (mean) | Commercial Formulations | nih.gov |

| RP-HPLC-UV | Precision (%RSD) | 0.06% | Commercial Formulations | nih.govnih.gov |

| GC-ECD | LOQ | 0.005 mg/kg | Soil, Corn | nih.govresearchgate.net |

| GC/MS | LOQ | 0.2 mg/kg | Soil, Corn | nih.govresearchgate.net |

| GC-ECD & GC/MS | Recovery | 82.3-110.7% | Soil, Corn | nih.govresearchgate.net |

| GC-ECD & GC/MS | Precision (%RSD) | <14% | Soil, Corn | nih.gov |

| HPLC-UV | LOD | 10 mg/L | Biological Specimens | nih.gov |

| HPLC-UV | Precision (CV) | <5% (intra-assay), <8% (inter-assay) | Biological Specimens | nih.gov |

| ELISA | LOD | 5 ppb (µg/L) | Water | nih.gov |

| ELISA | Recovery | 102.3% (mean) | Water | nih.gov |

Interactions with Other Agrochemicals

Synergistic and Antagonistic Effects in Herbicide Mixtures

The interaction between bromoxynil and other herbicides can result in either synergism, where the combined effect is greater than the sum of the individual effects, or antagonism, where the combined effect is less. scielo.br Additive effects, where the mixture's phytotoxicity is as expected from the individual components, are also observed. scielo.brresearchgate.net

Research has shown that antagonism is common when this compound is mixed with graminicides (ACCase inhibitors), a phenomenon dependent on the specific graminicide and weed species. cambridge.org Conversely, synergistic effects are frequently reported when this compound is combined with HPPD inhibitors for the control of various broadleaf weeds. cambridge.orgresearchgate.netcambridge.org For instance, the combination of this compound with the HPPD inhibitor mesotrione (B120641) has been shown to be synergistic for controlling common lambsquarters and giant ragweed under certain conditions. researchgate.netcambridge.org

Physiological and Biochemical Bases of Observed Interactions

The physiological and biochemical mechanisms underlying these interactions are rooted in the herbicides' modes of action. This compound is a Photosystem II (PSII) inhibitor. hb-p.comlsuagcenter.comtoku-e.com It binds to the D1 protein in the chloroplast, blocking electron transport. hb-p.comlsuagcenter.com This inhibition leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation and ultimately, plant cell death. cambridge.org

Synergism with herbicides from other classes, such as HPPD inhibitors, is often attributed to a complementary mode of action. cambridge.org HPPD inhibitors block the synthesis of plastoquinone, which is a necessary cofactor for the enzyme phytoene (B131915) desaturase involved in carotenoid biosynthesis. nih.gov Carotenoids are essential for quenching ROS. cambridge.org Therefore, when a PSII inhibitor like this compound is mixed with an HPPD inhibitor, the plant's ability to produce carotenoids is diminished while the production of ROS is increased by the blocked electron transport chain, leading to overwhelming oxidative stress and rapid cell death. cambridge.org

Antagonism , particularly with ACCase inhibitors (graminicides), has been linked to physiological responses such as reduced absorption and translocation. cambridge.org Studies on mixtures of glyphosate (B1671968) with this compound showed a significant reduction in the absorption and movement of glyphosate within the plant. cambridge.org A similar mechanism is proposed for the antagonism observed with ACCase inhibitors, where this compound may interfere with the uptake and translocation of the graminicide to its site of action in the meristematic tissues of grasses. scielo.br

Case Studies of this compound Combinations with Different Herbicide Classes

As a PSII inhibitor itself, this compound is often formulated with other herbicides in this class, such as atrazine (B1667683). epa.govepa.govpomerix.com These combinations aim to provide broad-spectrum control of broadleaf weeds. hb-p.comepa.gov Research on the interaction between mesotrione (an HPPD inhibitor) and various PSII inhibitors, including this compound and atrazine, found that these tank mixes were synergistic for the control of common ragweed. cambridge.org The interaction between mesotrione and this compound on palmer amaranth (B1665344) was also found to be synergistic. ncwss.org

The combination of this compound with 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors frequently results in synergistic or additive weed control. cambridge.orgcambridge.org

Mesotrione: Tank mixes of mesotrione with this compound have demonstrated synergistic control of common lambsquarters and improved control of white clover. cambridge.orgcambridge.org

Tolpyralate (B1419106): The addition of this compound to tolpyralate improved the control of wild mustard. cambridge.org

Pyrasulfotole (B166964): A premix of pyrasulfotole and this compound is used for broadleaf weed control in crops like winter wheat and grain sorghum. cambridge.orgresearchgate.net

The interaction of this compound with acetyl-CoA carboxylase (ACCase) inhibitors, which are primarily used for grass control, is often antagonistic. cambridge.orgcapes.gov.br

Sethoxydim (B610796) and Clethodim (B606718): Mixing this compound with sethoxydim can reduce the control of barnyardgrass. cambridge.org However, the antagonism can be species-dependent, as the same mixture had no effect on the control of broadleaf signalgrass. cambridge.org In other studies, mixing this compound with clethodim or sethoxydim did not affect the control of large crabgrass or yellow foxtail. cambridge.org

Quizalofop-P: A significant antagonistic effect was observed when this compound was mixed with quizalofop-P, increasing the rate required for 80% control of Texas panicum by 240%. cambridge.org This antagonism was also noted for large crabgrass and yellow foxtail control. cambridge.org

Fluazifop-P: The efficacy of fluazifop-P on large crabgrass and yellow foxtail was also reduced when mixed with this compound. cambridge.org

Table 1: Summary of this compound Interactions with Other Herbicide Classes

| Herbicide Class Interacting with this compound | Herbicide Examples | Primary Interaction Type | Reference(s) |

|---|---|---|---|

| Photosystem II Inhibitors | Atrazine | Additive / Synergistic | cambridge.orgncwss.org |

| HPPD Inhibitors | Mesotrione, Tolpyralate, Pyrasulfotole | Synergistic / Additive | cambridge.orgresearchgate.netcambridge.orgcambridge.org |

| ACCase Inhibitors | Sethoxydim, Clethodim, Quizalofop-P, Fluazifop-P | Antagonistic | cambridge.orgcapes.gov.brcambridge.org |

| Synthetic Auxins | 2,4-D | Antagonistic | cambridge.org |

| ALS Inhibitors | Prosulfuron | - | nih.gov |

Influence on Weed Control Efficacy and Crop Selectivity in Mixed Applications

The interactions between this compound and other herbicides directly impact the efficacy of weed control and the safety of the application for the target crop.